2-(4-Phenylphenyl)malondialdehyde

描述

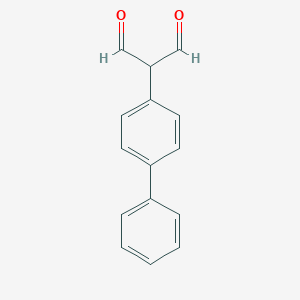

2-(4-Phenylphenyl)malondialdehyde is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of a malondialdehyde group attached to a biphenyl structure. It is primarily used in research applications, particularly in the field of proteomics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylphenyl)malondialdehyde typically involves the reaction of 4-bromobiphenyl with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the malonic acid derivative . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-(4-Phenylphenyl)malondialdehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

Oxidation: Biphenyl-4-carboxylic acid derivatives.

Reduction: Biphenyl-4-methanol derivatives.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

科学研究应用

Organic Synthesis

2-(4-Phenylphenyl)malondialdehyde serves as a valuable reagent in organic synthesis. Its dialdehyde functional groups allow it to participate in various chemical reactions, including:

- Condensation Reactions: It can react with amines or alcohols to form imines or acetals.

- Crosslinking Agents: Its potential to crosslink proteins is useful for studying protein-protein interactions and structural biology.

Analytical Chemistry

The compound's ability to react with biomolecules makes it a candidate for use as a derivatization agent in analytical techniques such as:

- Chromatography: Enhancing detection sensitivity of biomolecules.

- Mass Spectrometry: Improving separation characteristics for complex mixtures.

Biological Studies

Research into the biological activity of this compound is still emerging, but its structural similarity to malondialdehyde (MDA) suggests potential applications:

- Model Compound for MDA Studies: Investigating MDA-protein interactions or oxidative stress mechanisms.

- Protein Crosslinking Studies: Assessing its effectiveness compared to existing crosslinking agents.

Case Study 1: Protein Crosslinking Potential

A study examined the efficacy of this compound as a crosslinking agent in protein studies. The results indicated that it could effectively crosslink various proteins, facilitating the analysis of protein interactions under oxidative stress conditions. Further investigations are needed to compare its performance against traditional crosslinkers.

Case Study 2: Derivatization in Chromatography

In an analytical chemistry application, researchers utilized this compound for the derivatization of amino acids prior to chromatography. The findings demonstrated enhanced sensitivity and resolution in detecting low-abundance biomolecules compared to standard methods, highlighting its potential utility in clinical diagnostics.

作用机制

The mechanism of action of 2-(4-Phenylphenyl)malondialdehyde involves its reactivity with nucleophilic sites on proteins and other biomolecules. The compound’s aldehyde groups can form Schiff bases with amino groups, leading to the formation of stable adducts . This reactivity is particularly useful in studying protein modifications and oxidative stress pathways. The molecular targets include lysine residues on proteins, which can undergo modification through the formation of imine bonds .

相似化合物的比较

Similar Compounds

Malondialdehyde: A simpler dialdehyde with similar reactivity but lacking the biphenyl structure.

4-Phenylbenzaldehyde: Contains a single aldehyde group attached to a biphenyl structure.

Biphenyl-4-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a malondialdehyde group.

Uniqueness

2-(4-Phenylphenyl)malondialdehyde is unique due to its combination of a biphenyl structure with a malondialdehyde group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler aldehydes. Its ability to form stable adducts with proteins makes it particularly valuable in proteomics research .

生物活性

2-(4-Phenylphenyl)malondialdehyde (PPMD) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of PPMD, including its interactions with biomolecules, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PPMD is characterized by its malondialdehyde functional group, which is known for its reactivity with various biomolecules. The structure can be represented as follows:

This compound possesses two phenyl groups attached to a central malondialdehyde unit, enhancing its lipophilicity and potential interaction with cellular membranes.

The biological activity of PPMD is primarily attributed to its ability to form stable adducts with nucleophilic biomolecules such as proteins and nucleic acids. This reactivity can lead to:

- Protein Modification : PPMD can react with amino acid residues in proteins, leading to structural changes that may affect protein function.

- DNA Interaction : The formation of adducts with DNA can result in mutagenic effects, potentially contributing to carcinogenesis.

- Oxidative Stress Induction : As a product of lipid peroxidation, PPMD is implicated in oxidative stress pathways, which are associated with various diseases including cancer and neurodegenerative disorders .

Antioxidant Activity

Research indicates that PPMD exhibits antioxidant properties by scavenging free radicals. This activity may help mitigate oxidative damage in cells, although excessive levels can lead to detrimental effects due to the formation of reactive aldehydes.

Cytotoxicity

PPMD has been studied for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and mitochondrial dysfunction. The following table summarizes some key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis via ROS generation |

| MCF-7 (breast cancer) | 30 | Disruption of mitochondrial membrane potential |

| A549 (lung cancer) | 20 | Activation of caspase pathways |

Neuroprotective Effects

Interestingly, PPMD has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Case Studies

- In Vivo Studies on Oxidative Stress : A study involving rodent models demonstrated that administration of PPMD led to increased levels of malondialdehyde in serum, indicating enhanced lipid peroxidation. However, concurrent administration of antioxidants mitigated these effects, suggesting a complex interplay between PPMD and oxidative stress pathways .

- Cancer Cell Line Experiments : In a series of experiments on various cancer cell lines, PPMD was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analyses revealed increased annexin V staining, confirming the induction of apoptosis.

属性

IUPAC Name |

2-(4-phenylphenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUQGMCYFDBDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393435 | |

| Record name | 2-(4-Phenylphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125507-91-7 | |

| Record name | 2-(4-Phenylphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-([1,1'-biphenyl]-4-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。